molecular formula C14H16F3NO4S B13501283 2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid

2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid

Cat. No.: B13501283
M. Wt: 351.34 g/mol
InChI Key: KWVLNYLWJARMHN-UHFFFAOYSA-N
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Description

This compound is a tert-butoxycarbonyl (Boc)-protected amino acid derivative featuring a phenyl ring substituted with a trifluoromethylsulfanyl (-SCF₃) group at the para position and an acetic acid moiety. Its molecular formula is C₁₄H₁₆F₃NO₄S, with a molecular weight of 367.34 g/mol . The Boc group serves as a protective moiety for the amino group during synthetic processes, while the -SCF₃ substituent enhances lipophilicity and electronic stability, making it valuable in medicinal chemistry and peptide synthesis.

Properties

Molecular Formula

C14H16F3NO4S

Molecular Weight

351.34 g/mol

IUPAC Name

2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-[4-(trifluoromethylsulfanyl)phenyl]acetic acid

InChI

InChI=1S/C14H16F3NO4S/c1-13(2,3)22-12(21)18-10(11(19)20)8-4-6-9(7-5-8)23-14(15,16)17/h4-7,10H,1-3H3,(H,18,21)(H,19,20)

InChI Key

KWVLNYLWJARMHN-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC(C1=CC=C(C=C1)SC(F)(F)F)C(=O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid typically involves multiple steps. One common approach is to start with the appropriate phenylacetic acid derivative, which is then subjected to a series of reactions to introduce the tert-butoxycarbonyl group and the trifluoromethylsulfanyl group. The reaction conditions often involve the use of strong bases, such as sodium hydroxide, and organic solvents like tetrahydrofuran (THF) or dichloromethane .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods aim to optimize yield and purity while minimizing waste and energy consumption. The use of catalysts and advanced purification techniques, such as chromatography, is common in industrial settings.

Chemical Reactions Analysis

Key Reaction Conditions

Reaction StepReagents/ConditionsPurpose
Boc Protectiontert-Butoxycarbonyl chloride, imidazoleProtect amino group during synthesis
Phenyl Sulfanyl CouplingPd(0) catalyst, trifluoromethylthio reagentIntroduce phenyl sulfanyl group
Amide Bond FormationDCC, DMF, room temperatureCouple phenyl group to amino acetic acid

Functional Group Stability and Transformations

  • Boc Deprotection :
    The Boc group is cleaved under acidic conditions (e.g., HCl in dioxane) to expose the free amino group. This step must avoid harsh conditions to prevent side reactions with the trifluoromethyl sulfanyl group .

  • Acidic Hydrolysis :
    The ester group (if present) can be hydrolyzed to a carboxylic acid using aqueous HCl or other acids. Stability of the sulfanyl group under acidic conditions requires optimization .

  • Trifluoromethyl Sulfanyl Group Reactivity :
    The sulfanyl group is generally stable under mild conditions but may undergo oxidation or nucleophilic substitution under strong acidic/basic conditions. Reaction conditions must be carefully controlled to preserve this moiety .

Boc Protection Mechanism:

Amino Acetic Acid+Boc-ClImidazoleBoc-Protected Intermediate\text{Amino Acetic Acid} + \text{Boc-Cl} \xrightarrow{\text{Imidazole}} \text{Boc-Protected Intermediate}

The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon of Boc-Cl, forming a mixed anhydride intermediate before releasing HCl .

Phenyl Sulfanyl Coupling (Simplified):

Phenyl Halide+Trifluoromethylthio ReagentPd Catalyst4-[(CF₃S)Phenyl]Acetic Acid Derivative\text{Phenyl Halide} + \text{Trifluoromethylthio Reagent} \xrightarrow{\text{Pd Catalyst}} \text{4-[(CF₃S)Phenyl]Acetic Acid Derivative}

This step typically involves cross-coupling to introduce the trifluoromethyl sulfanyl group, though specific catalysts and ligands depend on substrate compatibility .

Analytical and Purification Considerations

  • Purification :
    Intermediate and final products are purified using chromatography (e.g., silica gel) or crystallization to isolate the desired compound .

  • Characterization :
    Techniques like NMR spectroscopy and mass spectrometry are employed to confirm structural integrity, particularly verifying the Boc protection and sulfanyl group positioning .

Comparison of Functional Group Reactivity

Functional GroupStability Under Acidic ConditionsReactivity with Nucleophiles
Boc-protected aminoStable until deprotectionInert until deprotection
Trifluoromethyl sulfanylModerate stabilitySusceptible to oxidation
Acetic acid esterLabile under acidic hydrolysisReacts with nucleophiles

Limitations and Challenges

  • Sulfanyl Group Sensitivity : Requires careful control of reaction conditions to prevent unintended oxidation or substitution.

  • Boc Group Compatibility : Acidic deprotection must avoid conditions that degrade the sulfanyl group.

  • Synthetic Complexity : Multi-step synthesis necessitates efficient purification protocols to maintain yield.

Scientific Research Applications

2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can be cleaved under acidic conditions, revealing the active amino group, which can then interact with biological targets. The trifluoromethylsulfanyl group may enhance the compound’s stability and bioavailability .

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in the substituents on the phenyl ring. Key comparisons include:

Table 1: Comparative Analysis of Structural Analogues
Compound Name Substituent on Phenyl Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound 4-(SCF₃) C₁₄H₁₆F₃NO₄S 367.34 High lipophilicity; potential use in drug intermediates.
Methyl (2R)-2-Boc-amino-2-[4-(cyclobutylmethoxy)phenyl]acetate (19b) 4-(Cyclobutylmethoxy) C₁₈H₂₅NO₅ 335.4 (as methyl ester) Methyl ester derivative; studied as GPR88 agonist.
2-((Boc)Amino)-2-(4-hydroxyphenyl)acetic acid 4-Hydroxy C₁₃H₁₇NO₅ 267.28 Increased polarity due to -OH; lower molecular weight.
Boc-Amino-p-tolyl-acetic acid 4-Methyl C₁₄H₁₉NO₄ 265.3 Reduced electronegativity; simpler synthetic route.
(S)-2-Boc-amino-2-(4,4-difluorocyclohexyl)acetic acid Cyclohexyl (4,4-difluoro) C₁₃H₂₀F₂NO₄ 292.3 Aliphatic substituent; altered conformational flexibility.
2-Boc-amino-3-[4-(trifluoromethyl)phenyl]propanoic acid (QD-5018) 4-(CF₃) C₁₄H₁₆F₃NO₄ 311.28 Trifluoromethyl instead of -SCF₃; distinct electronic profile.

Physicochemical Properties

  • Lipophilicity : The -SCF₃ group in the target compound significantly increases lipophilicity (logP ~3.2) compared to analogues with -OH (logP ~1.5) or -OCH₃ (logP ~2.1) . This property enhances membrane permeability, a critical factor in drug design.
  • Acidity : The acetic acid moiety (pKa ~2.5) is influenced by the electron-withdrawing -SCF₃ group, making it more acidic than analogues with electron-donating groups like -CH₃ (pKa ~3.0) .

Biological Activity

The compound 2-{[(Tert-butoxy)carbonyl]amino}-2-{4-[(trifluoromethyl)sulfanyl]phenyl}acetic acid is a synthetic amino acid derivative notable for its applications in medicinal chemistry, particularly in the development of peptide-based therapeutics. This article provides a comprehensive review of its biological activity, synthesis, and potential applications in various fields.

Chemical Structure and Properties

The compound is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethylsulfanyl substituent on a phenyl ring. Its molecular formula is C13H16FNO4SC_{13}H_{16}FNO_4S, with a molecular weight of approximately 303.34 g/mol.

Synthesis

The synthesis of this compound typically involves the following steps:

  • Protection of Amino Group : The amino group of the precursor amino acid is protected using di-tert-butyl dicarbonate (Boc2O).
  • Introduction of Trifluoromethylsulfanyl Group : This can be achieved through nucleophilic substitution reactions involving trifluoromethyl sulfide.
  • Deprotection : The Boc group can be removed under acidic conditions to yield the free amino acid.

Antimicrobial Properties

Recent studies have indicated that compounds with trifluoromethyl groups exhibit enhanced antimicrobial activity. For example, similar fluorinated compounds have shown moderate to strong antibacterial effects against various strains such as Staphylococcus aureus and Escherichia coli . The specific activity of this compound has not been extensively documented; however, it is hypothesized that its structural features may confer similar properties.

Enzyme Inhibition

Fluorinated compounds are often investigated for their potential as enzyme inhibitors. For instance, some studies have demonstrated that fluorinated derivatives can inhibit key enzymes involved in bacterial fatty acid synthesis . The mechanism typically involves binding to the active site of the enzyme, thereby blocking substrate access.

Case Studies

  • Antibacterial Activity Evaluation : A study assessed various fluorinated compounds, including derivatives similar to this compound, using disc diffusion assays against standard bacterial strains. Results indicated varying degrees of inhibition, suggesting potential for further development .
  • Enzymatic Assays : In vitro assays targeting specific bacterial enzymes revealed that fluorinated compounds could significantly reduce enzymatic activity, supporting their role as potential antibacterial agents .

Comparative Analysis

The following table summarizes the biological activities of related compounds:

Compound NameAntibacterial ActivityEnzyme InhibitionNotes
This compoundModerate (hypothetical)Potential inhibitorStructure suggests activity similar to other fluorinated compounds
Fluorinated AldimineStrong against E. coliSignificant inhibition of ecKAS IIIEstablished antibacterial properties
N-Boc-protected Amino AcidsVariesLimited dataCommonly used in peptide synthesis

Q & A

Q. Table 1: Comparison of Boc-Introduction Methods

Reagent/CatalystSolventTemp.YieldReference
Tf2NHCH2Cl20°C86%
Boc2O + DMAPTHFRT~70%*
*Estimated based on analogous structures.

Basic: Which analytical techniques are critical for characterizing this compound’s purity and structure?

Methodological Answer:

  • HPLC-MS : To confirm molecular weight (C13H16F3NO4S, MW 339.33) and detect impurities (<95% purity requires gradient elution with C18 columns) .
  • <sup>1</sup>H/<sup>19</sup>F NMR : Key signals include the tert-butyl singlet (~1.4 ppm) and trifluoromethyl sulfanyl group (-SCF3, δ ~43 ppm in <sup>19</sup>F NMR) .
  • FT-IR : Confirm Boc carbonyl stretch (~1680–1720 cm<sup>-1</sup>) and acetic acid -OH/N-H bands .

Advanced: How can researchers resolve contradictions in Boc group stability data under acidic vs. basic conditions?

Methodological Answer:
The Boc group is labile under strong acids (e.g., TFA) but stable in mild bases. Conflicting stability reports may arise from solvent polarity or temperature effects. For example, in CH2Cl2 at 0°C, Boc remains intact , but prolonged exposure to polar aprotic solvents (e.g., DMF) at >40°C accelerates decomposition . Systematic stability studies using TLC or in-situ <sup>1</sup>H NMR under varying conditions are recommended to optimize reaction timelines .

Advanced: What strategies mitigate solubility challenges during crystallization?

Methodological Answer:
The compound’s low solubility in non-polar solvents (e.g., hexane) complicates crystallization. Strategies include:

  • Co-solvent Systems : Use EtOAc/hexane gradients (5:1 to 0:1) for gradual precipitation .
  • Salt Formation : Convert the acetic acid moiety to a sodium salt for improved aqueous solubility, followed by ion-exchange chromatography .
  • Temperature Cycling : Dissolve in warm tert-butyl acetate (int-BuOAc) and cool slowly to 4°C .

Advanced: How should environmental impact studies be designed to assess this compound’s ecological persistence?

Methodological Answer:
Adopt a tiered approach per Project INCHEMBIOL guidelines :

Abiotic Stability : Measure hydrolysis/photolysis rates in buffer systems (pH 4–9) under UV light.

Biotic Degradation : Use OECD 301F (manometric respirometry) with activated sludge to assess microbial breakdown.

Ecotoxicology : Conduct Daphnia magna acute toxicity tests (EC50) and algal growth inhibition assays.

Advanced: How can stereochemical outcomes be controlled during synthesis?

Methodological Answer:
The central amino acid chiral center requires enantioselective protection. Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric hydrogenation with Ru-BINAP catalysts to achieve >90% ee. Monitor stereochemistry via chiral HPLC (e.g., Chiralpak AD-H column) .

Advanced: What methods optimize purity for biological assays?

Methodological Answer:

  • Prep-HPLC : Use C18 columns with 0.1% TFA in H2O/ACN gradients.
  • Recrystallization : Dissolve in hot EtOAc, add hexane dropwise until cloud point, and filter .
  • Ion-Exchange Resins : Remove ionic impurities using Dowex 50WX4 (H<sup>+</sup> form) .

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